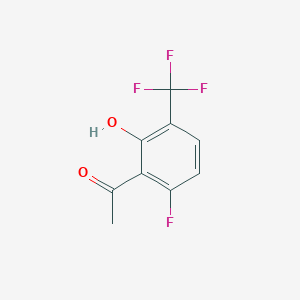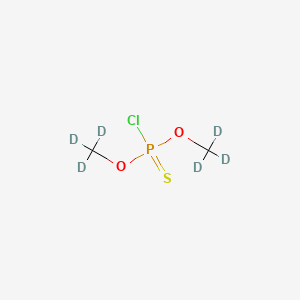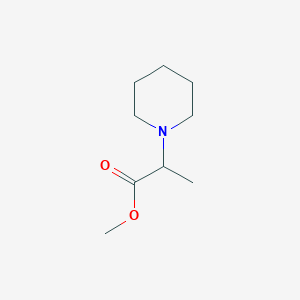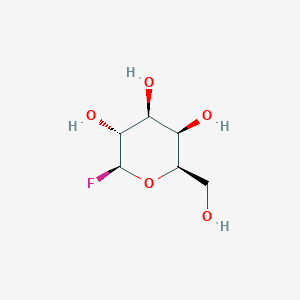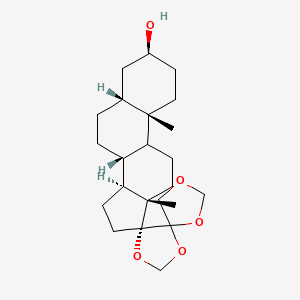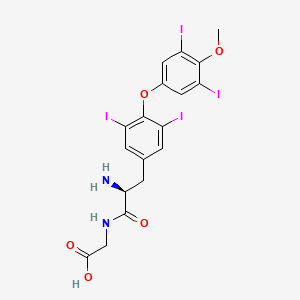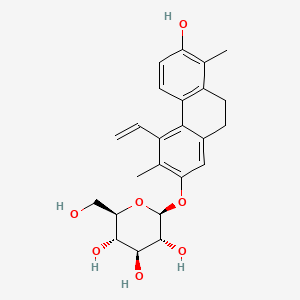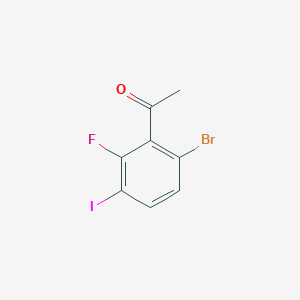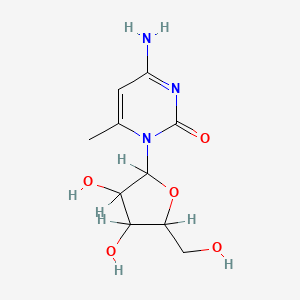![molecular formula C9H12FN3O4 B13432969 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a nucleoside analog, often referred to as a modified nucleoside. This compound is structurally similar to natural nucleosides but contains a fluorine atom at the 3’ position of the sugar moiety. It has significant applications in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the following steps:
Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes glycosylation with a suitable pyrimidine base.
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: The fluorine atom can be substituted under specific conditions, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or thiol derivatives.
Applications De Recherche Scientifique
2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids, thereby inhibiting the function of enzymes involved in nucleic acid synthesis. It targets RNA polymerases and DNA polymerases, leading to the termination of chain elongation and ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparaison Avec Des Composés Similaires
2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluorouridine: Known for its anticancer activity.
2’-Fluoro-2’-deoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness: 2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is unique due to its specific fluorine substitution, which enhances its stability and efficacy in inhibiting nucleic acid synthesis. This makes it a valuable compound in both antiviral and anticancer research.
Propriétés
Formule moléculaire |
C9H12FN3O4 |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
BCZCJFDTXSJBPW-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canonique |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


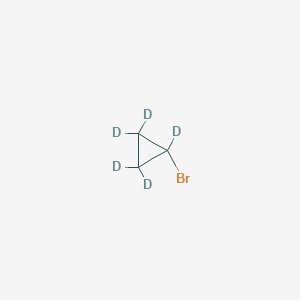
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
